METHANONE](/img/structure/B5884242.png)
[4-(2-ADAMANTYL)PIPERAZINO](2-FURYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Adamantyl)piperazinomethanone: is a complex organic compound that combines the structural features of adamantane, piperazine, and furan. Adamantane is known for its diamond-like structure, which imparts significant stability and rigidity to the molecule. Piperazine is a heterocyclic organic compound that is commonly used in the pharmaceutical industry, while furan is a heterocyclic aromatic compound with a five-membered ring structure containing one oxygen atom. The combination of these three components results in a compound with unique chemical and physical properties.
准备方法
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the adamantane derivative One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the desired substituent This is followed by the formation of the piperazine ring through a cyclization reaction
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical factors in the synthesis of complex organic compounds.
化学反应分析
4-(2-Adamantyl)piperazinomethanone: undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the piperazine ring can result in the formation of a secondary amine.
科学研究应用
4-(2-Adamantyl)piperazinomethanone: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used as a precursor for the synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and rigidity to the molecule, allowing it to fit into the active site of the target protein. The piperazine ring can interact with amino acid residues through hydrogen bonding or hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
4-(2-Adamantyl)piperazinomethanone: can be compared with other similar compounds, such as 4-(2-Adamantyl)piperazinomethanone and 4-(2-Adamantyl)piperazinomethanone . These compounds share the same adamantane and piperazine moieties but differ in the heterocyclic ring attached to the piperazine. The unique combination of the furan ring in 4-(2-Adamantyl)piperazinomethanone imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLZWPYJQQFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,6-DIFLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5884163.png)
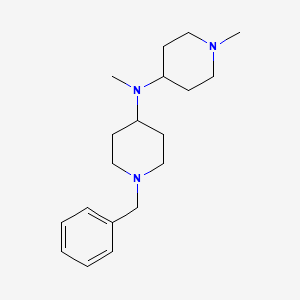
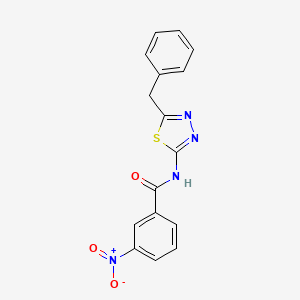
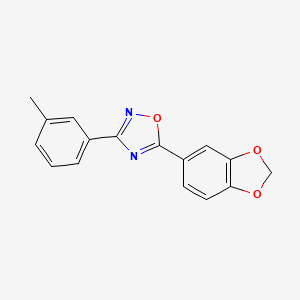
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
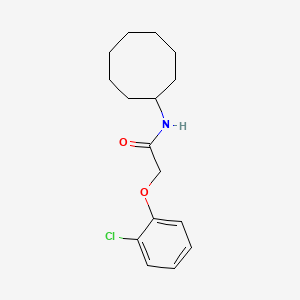
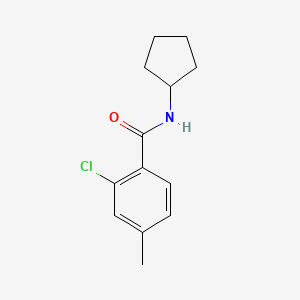
![N-(3,4-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5884250.png)
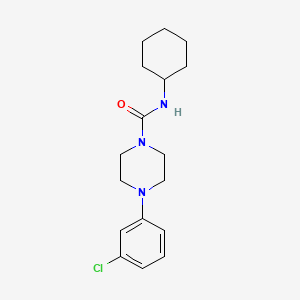
![2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)
